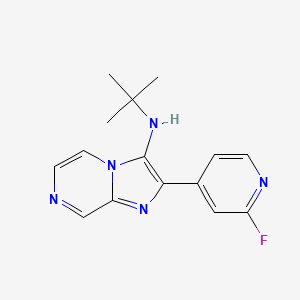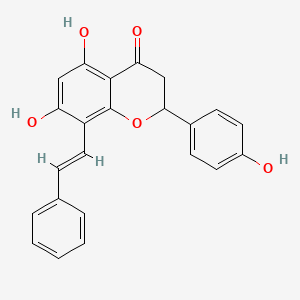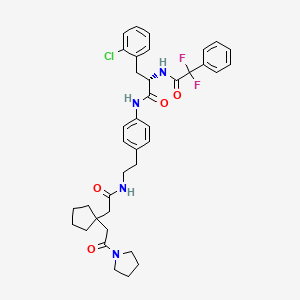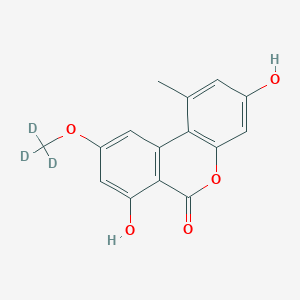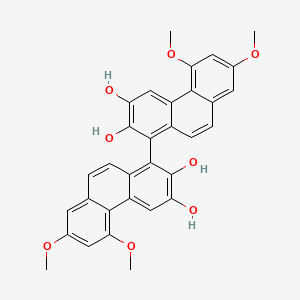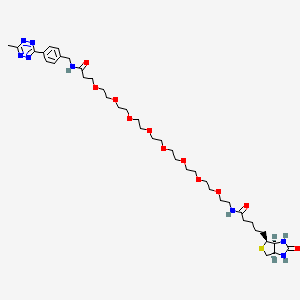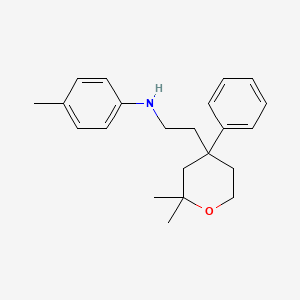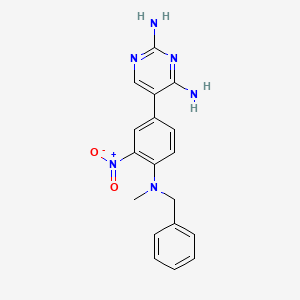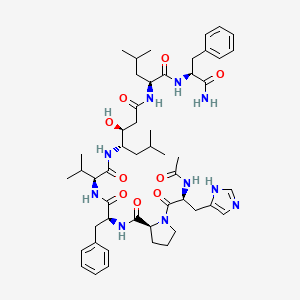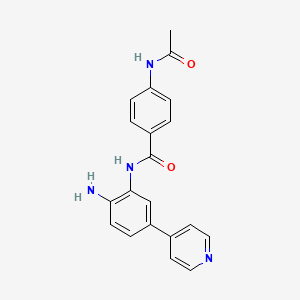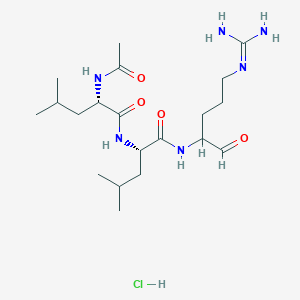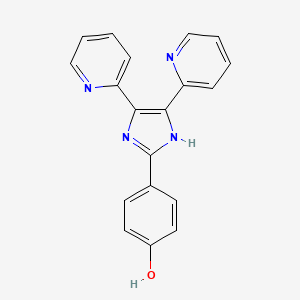
2-(4-Hydroxyphenyl)-4,5-di(2-pyridyl)imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydropyrroloindole (HPI) is a structural motif found in a variety of natural products, particularly alkaloids. These compounds are known for their complex structures and significant biological activities. HPI units are present in natural products isolated from plants, microorganisms, and fungi. A well-known example is physostigmine, which is used to treat conditions such as myasthenia gravis, glaucoma, Alzheimer’s disease, delayed gastric emptying, and orthostatic hypotension .
Preparation Methods
The synthesis of HPI compounds involves several methods. One common approach is the catalytic copper-mediated intramolecular arylation of o-haloanilides followed by intermolecular oxidative dimerization of the resulting oxindoles. This method has been used to synthesize various dimeric HPI alkaloids such as chimonanthine, folicanthine, calycanthine, and ditryptophenaline .
Another method involves the oxidation of N-protected tryptophan and tryptophanyl-dipeptides using in situ generated dimethyldioxirane. This method provides HPI-containing synthons suitable for peptide synthesis and subsequent tryptathionylation .
Chemical Reactions Analysis
HPI compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of tryptophan derivatives using dimethyldioxirane leads to the formation of HPI units. Common reagents used in these reactions include potassium peroxymonosulfate (Oxone) and acetone .
In polymerization reactions, HPI can act as a catalyst. For example, recombinant catalase-peroxidase HPI from Escherichia coli has been used in enzymatic polymerization reactions with substrates such as phenol, 3-methoxyphenol, catechol, and aniline. These reactions result in the formation of various oligomeric products .
Scientific Research Applications
HPI compounds have a wide range of applications in scientific research. In chemistry, they are used as scaffolds for the development of focused compound libraries. These libraries are valuable for drug discovery and development .
In biology and medicine, HPI-containing natural products have been studied for their biological activities. For example, physostigmine, an HPI alkaloid, is used to treat several medical conditions . Additionally, HPI compounds have been explored as potential antiviral agents. The helicase-primase inhibitors, which target the helicase-primase complex involved in DNA replication, are an example of HPI compounds being developed as antiviral drugs .
Mechanism of Action
The mechanism of action of HPI compounds varies depending on their specific application. For instance, helicase-primase inhibitors target the helicase-primase complex, which is essential for viral DNA replication. By inhibiting this complex, these compounds prevent the replication of herpes simplex virus and other herpesviruses .
In the case of physostigmine, the compound inhibits acetylcholinesterase, an enzyme that breaks down acetylcholine. This inhibition increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission and alleviating symptoms of conditions such as myasthenia gravis and Alzheimer’s disease .
Comparison with Similar Compounds
HPI compounds can be compared with other indole-based compounds, such as tryptophan and its derivatives. While both HPI and tryptophan derivatives share a common indole structure, HPI compounds are unique due to their hexahydropyrroloindole motif, which imparts distinct biological activities and chemical properties .
Similar compounds include other indole alkaloids like chimonanthine, folicanthine, and calycanthine. These compounds also contain the HPI motif and exhibit similar biological activities .
Properties
Molecular Formula |
C19H14N4O |
|---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
4-(4,5-dipyridin-2-yl-1H-imidazol-2-yl)phenol |
InChI |
InChI=1S/C19H14N4O/c24-14-9-7-13(8-10-14)19-22-17(15-5-1-3-11-20-15)18(23-19)16-6-2-4-12-21-16/h1-12,24H,(H,22,23) |
InChI Key |
QHWNFFYDWKYCIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(N=C(N2)C3=CC=C(C=C3)O)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


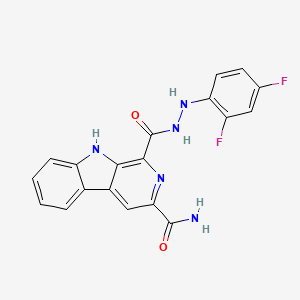
![(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[4-(3-carboxy-1-cyclopropyl-6-fluoro-4-oxoquinolin-7-yl)piperazine-1-carbonyl]oxymethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12380769.png)
